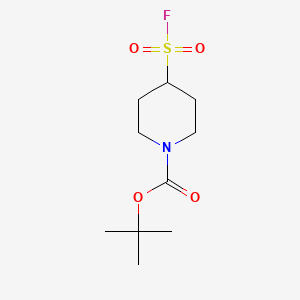

Tert-butyl 4-(fluorosulfonyl)piperidine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

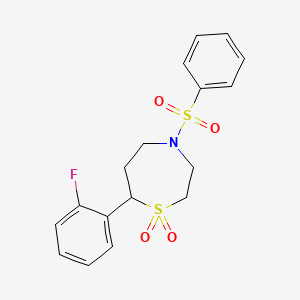

Tert-butyl 4-(fluorosulfonyl)piperidine-1-carboxylate is a chemical compound with the CAS Number: 2137589-84-3 . It has a molecular weight of 267.32 . It is typically stored at a temperature of 4 degrees Celsius . The compound is usually in the form of a powder .

Molecular Structure Analysis

The InChI code for Tert-butyl 4-(fluorosulfonyl)piperidine-1-carboxylate is 1S/C10H18FNO4S/c1-10(2,3)16-9(13)12-6-4-8(5-7-12)17(11,14)15/h8H,4-7H2,1-3H3 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis

Tert-butyl 4-(fluorosulfonyl)piperidine-1-carboxylate is a powder with a melting point of 69-70 degrees Celsius .Aplicaciones Científicas De Investigación

Synthesis and Characterization

Tert-butyl 4-(fluorosulfonyl)piperidine-1-carboxylate plays a critical role as an intermediate in the synthesis of various biologically active compounds. For instance, it is used as a key intermediate in the synthesis of Vandetanib, a medication used for the treatment of certain types of cancer. The compound was synthesized from piperidin-4-ylmethanol through steps including acylation, sulfonation, and substitution, with the total yield being 20.2% (Wang, Wang, Tang, & Xu, 2015).

Another application involves its use in the synthesis of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, an important intermediate in the synthesis of Crizotinib, a drug used in cancer therapy. This synthesis process also started with tert-butyl-4-hydroxypiperdine-1-carboxylate and achieved a total yield of 49.9% (Kong et al., 2016).

Structural Studies

The compound has also been explored in structural studies. For example, X-ray studies have been conducted to understand the structural details of related compounds, such as tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate, providing insights into molecular packing and hydrogen bonding within crystal structures (Didierjean et al., 2004).

Biological Evaluations

In addition to its role in synthesis, this compound has been evaluated for its potential biological activities. For instance, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was synthesized and screened for its in vitro antibacterial and anthelmintic activity, showing moderate anthelmintic activity (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).

Fluorination Capabilities

The compound has also been involved in studies related to fluorination capabilities. For example, 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride was identified as a deoxofluorinating agent with high thermal stability and resistance to aqueous hydrolysis. This showcases the diverse fluorination capabilities of tert-butyl derivatives (Umemoto, Singh, Xu, & Saito, 2010).

Safety and Hazards

The compound is classified as dangerous with hazard statements H314 and H335 . This means it can cause severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Mecanismo De Acción

Target of Action

Tert-butyl 4-(fluorosulfonyl)piperidine-1-carboxylate is a complex organic compound The primary targets of this compound are currently not well-defined in the literature

Mode of Action

It is known that fluorosulfonyl compounds can act as electrophiles, reacting with nucleophiles in biological systems . This could potentially lead to changes in the function of target molecules.

Propiedades

IUPAC Name |

tert-butyl 4-fluorosulfonylpiperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18FNO4S/c1-10(2,3)16-9(13)12-6-4-8(5-7-12)17(11,14)15/h8H,4-7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALXDXTYJLZPTAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)S(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18FNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4-(fluorosulfonyl)piperidine-1-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2795926.png)

![2-chloro-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide](/img/structure/B2795927.png)

![2-Methyl-9-(4-methylpiperazin-1-yl)-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline](/img/structure/B2795932.png)

![4-[4-(3-Chlorophenyl)piperazin-1-yl]butanenitrile](/img/structure/B2795937.png)

![N-(2-chlorobenzyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2795938.png)

![Methyl 6-aminobenzo[d]thiazole-2-carboxylate](/img/structure/B2795941.png)

![(Z)-3-[3-Chloro-4-[(2-chlorophenyl)methoxy]phenyl]-2-cyano-N-(4-fluorophenyl)prop-2-enamide](/img/structure/B2795943.png)

![Ethyl 5-acetamido-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2795949.png)